molecular formula C10H12BrNO7 B11932422 Bromoacetic-PEG1-CH2-NHS ester

Bromoacetic-PEG1-CH2-NHS ester

Cat. No.: B11932422
M. Wt: 338.11 g/mol
InChI Key: CGUDRPYHKIXARD-UHFFFAOYSA-N
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Description

Bromoacetic-PEG1-CH2-NHS ester is a compound used primarily as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that harness the cell’s natural protein degradation system to selectively degrade target proteins. This compound is particularly valuable in the synthesis of PROTACs due to its ability to link two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic-PEG1-CH2-NHS ester is synthesized through a series of chemical reactions involving the introduction of a bromoacetic acid moiety to a PEG chain, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The general steps include:

    PEGylation: The PEG chain is first functionalized with a bromoacetic acid group.

    Activation: The carboxyl group of the bromoacetic acid is activated using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bromoacetic-PEG1-CH2-NHS ester primarily undergoes substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines.

Common Reagents and Conditions

    Reagents: Primary amines, DMSO, DMF, PBS buffer.

    Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature.

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, linking the PEG chain to the amine-containing molecule .

Scientific Research Applications

Bromoacetic-PEG1-CH2-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in developing drugs for diseases caused by aberrant protein functions.

    Industry: Used in the development of novel bioconjugates and drug delivery systems.

Mechanism of Action

The mechanism of action of Bromoacetic-PEG1-CH2-NHS ester involves the formation of a stable amide bond with primary amines. In the context of PROTACs, the compound acts as a linker that brings the target protein and E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • Bromoacetic-PEG2-CH2-NHS ester
  • Bromoacetic-PEG3-CH2-NHS ester
  • Bromoacetic-PEG4-CH2-NHS ester

Uniqueness

Bromoacetic-PEG1-CH2-NHS ester is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the resulting PROTAC molecule. The choice of PEG length can be tailored to optimize the properties of the final product for specific applications .

Properties

Molecular Formula

C10H12BrNO7

Molecular Weight

338.11 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate

InChI

InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2

InChI Key

CGUDRPYHKIXARD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr

Origin of Product

United States

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